Cas no 120781-01-3 (5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)

5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester
- WS-00858
- E71842
- AKOS040694290
- Methyl5-bromo-1-methyl-1H-imidazole-4-carboxylate
- methyl 5-bromo-1-methylimidazole-4-carboxylate
- DTXSID001227934
- SY307393
- SCHEMBL19737998
- 120781-01-3
- MFCD32701865
- methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
-
- インチ: InChI=1S/C6H7BrN2O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,1-2H3
- InChIKey: GRRFNSRETLLTBQ-UHFFFAOYSA-N
- SMILES: CN1C=NC(=C1Br)C(=O)OC
計算された属性
- 精确分子量: 217.96909g/mol
- 同位素质量: 217.96909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 44.1Ų
5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255323-250mg |
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 95% | 250mg |
$445 | 2024-06-05 | |
Aaron | AR01JXEP-100mg |
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 98% | 100mg |
$208.00 | 2025-02-11 | |
Aaron | AR01JXEP-250mg |
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 98% | 250mg |
$387.00 | 2025-02-11 | |
1PlusChem | 1P01JX6D-500mg |
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 95% | 500mg |
$536.00 | 2023-12-26 | |
Aaron | AR01JXEP-5g |
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 98% | 5g |
$1065.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612317-5g |
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 98% | 5g |
¥10280.00 | 2024-08-09 | |
A2B Chem LLC | BA08277-5mg |
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 95 | 5mg |
$118.00 | 2024-04-20 | |
A2B Chem LLC | BA08277-5g |
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 98% | 5g |
$1328.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612317-10g |
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 98% | 10g |
¥20166.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612317-100mg |
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
120781-01-3 | 98% | 100mg |
¥2308.00 | 2024-08-09 |
5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester 関連文献
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl esterに関する追加情報
5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester (CAS No. 120781-01-3): An Overview
5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester (CAS No. 120781-01-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique brominated imidazole structure, exhibits a range of biological activities and has been the subject of numerous studies aimed at exploring its potential therapeutic applications.
The chemical structure of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester consists of a bromine atom at the 5-position of the imidazole ring, a methyl group at the 1-position, and a carboxylic acid methyl ester group at the 4-position. This combination of functional groups imparts distinct chemical and physical properties to the molecule, making it an attractive candidate for various synthetic transformations and biological evaluations.
In recent years, the interest in 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester has been driven by its potential as a building block in the synthesis of bioactive molecules. The bromine atom, in particular, can be readily substituted or modified through various chemical reactions, allowing for the creation of diverse derivatives with tailored biological activities. This flexibility has made it a valuable intermediate in the development of novel drugs and therapeutic agents.
One of the key areas where 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester has shown promise is in the field of anticancer research. Studies have demonstrated that compounds derived from this scaffold exhibit potent antiproliferative effects against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of derivatives synthesized from 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester showed significant inhibition of tumor growth in both in vitro and in vivo models.
Beyond its anticancer potential, 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester has also been explored for its antimicrobial properties. Research conducted by a team at the University of California, Los Angeles (UCLA) found that certain derivatives of this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester could serve as a lead compound for the development of new antibiotics to combat drug-resistant pathogens.
The pharmacological profile of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester is further enhanced by its favorable physicochemical properties. The compound is relatively stable under standard laboratory conditions and can be easily purified using common techniques such as column chromatography. Additionally, its solubility in various organic solvents makes it amenable to a wide range of synthetic protocols.
In terms of synthetic accessibility, 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester can be prepared through several well-established routes. One common method involves the reaction of 5-bromoimidazole with methanol in the presence of an appropriate catalyst. This approach yields high purity products with good yields, making it suitable for large-scale production.
The biological activity and synthetic versatility of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester have also led to its use as a tool compound in academic research. Scientists at leading institutions around the world are leveraging this compound to investigate fundamental biological processes and to develop new therapeutic strategies. For example, researchers at Harvard University have utilized derivatives of this compound to study protein-protein interactions involved in cellular signaling pathways.
In conclusion, 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester (CAS No. 120781-01-3) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its broad spectrum of biological activities, makes it an invaluable resource for scientists and researchers working on the development of new drugs and therapeutic agents. As ongoing studies continue to uncover new applications and insights, it is clear that this compound will remain an important focus in the field for years to come.
120781-01-3 (5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester) Related Products
- 933744-16-2(4-Amino-1-methylpyrrolidin-2-one)
- 1564813-55-3(N-(2-chloro-6-methoxyphenyl)methylhydroxylamine)
- 1270532-72-3(tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate)
- 2034529-59-2(N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide)
- 1012369-72-0((R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate)
- 1337203-18-5(3-(2-bromo-4-chlorophenyl)methylpyrrolidine)
- 1805596-18-2(Ethyl 3-bromo-4-cyano-2-formylbenzoate)
- 115199-04-7(Desmethylamino Methoxy (Z)-Metominostrobin)
- 1932052-77-1(tert-butyl N-(2S)-1-azidopropan-2-yl-N-methylcarbamate)
- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)




